Phe-Arg-Arg-Gly
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Overview
Description
Phe-Arg-Arg-Gly is a tetrapeptide composed of the amino acids phenylalanine, arginine, and glycine. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in scientific research due to its unique properties and ability to interact with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phe-Arg-Arg-Gly can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Phe-Arg-Arg-Gly undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the arginine residues, affecting the peptide’s overall charge and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include modified peptides with altered biological activity and stability. These products can be used in various research applications to study the effects of specific modifications on peptide function .
Scientific Research Applications
Phe-Arg-Arg-Gly has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide is employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including drug delivery and as a component of biomaterials.
Industry: The peptide is used in the development of novel materials and as a coupling agent in various industrial processes
Mechanism of Action
Phe-Arg-Arg-Gly exerts its effects by interacting with specific molecular targets, such as receptors and enzymes. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it has been shown to interact with opioid receptors, leading to analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Phe-Arg-Gly-Asp: This peptide is known for its role in cell adhesion and signaling.
Tyr-Arg-Gly-Asp: Another peptide with similar properties, often used in studies of cellular interactions and signaling pathways
Uniqueness
Phe-Arg-Arg-Gly is unique due to its specific sequence and the presence of two arginine residues, which confer distinct properties such as enhanced binding affinity and stability. This makes it particularly useful in applications requiring strong interactions with biological targets .
Properties
Molecular Formula |
C23H38N10O5 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H38N10O5/c24-15(12-14-6-2-1-3-7-14)19(36)32-17(9-5-11-30-23(27)28)21(38)33-16(8-4-10-29-22(25)26)20(37)31-13-18(34)35/h1-3,6-7,15-17H,4-5,8-13,24H2,(H,31,37)(H,32,36)(H,33,38)(H,34,35)(H4,25,26,29)(H4,27,28,30)/t15-,16-,17-/m0/s1 |
InChI Key |
RNZLMFKPAJWWPY-ULQDDVLXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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